
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide, also known as DMC or DMC-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMC is a member of the chalcone family, which is a class of compounds that have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Inhibition of NF-κB by (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide leads to the downregulation of various genes involved in cell proliferation and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been investigated for its potential use as an anti-inflammatory agent. In a study conducted by Li et al. (2017), (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide was found to reduce the production of pro-inflammatory cytokines in a mouse model of acute lung injury. Additionally, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not very water-soluble, which may limit its use in certain experimental settings. Additionally, the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not fully understood, which may make it difficult to optimize its use in different experimental contexts.
Future Directions
There are several potential future directions for research on (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide. One area of interest is the development of more water-soluble derivatives of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide that may be more suitable for use in vivo. Additionally, further studies are needed to investigate the potential use of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide in combination with other chemotherapeutic agents. Finally, the exact mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide needs to be further elucidated in order to optimize its use in different experimental contexts.
Synthesis Methods
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2,5-dimethylacetophenone in the presence of a base such as sodium hydroxide. The resulting chalcone intermediate can then be converted into (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide through a Wittig reaction with an appropriate phosphonium ylide.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In a study conducted by Chen et al. (2015), (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the intrinsic apoptotic pathway. Additionally, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-6-14(2)16(11-13)20-19(21)10-8-15-7-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCQTLRXSXRLJY-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

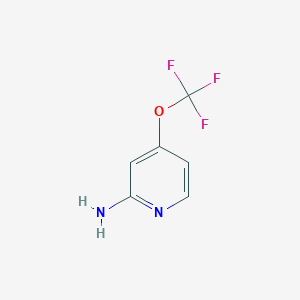

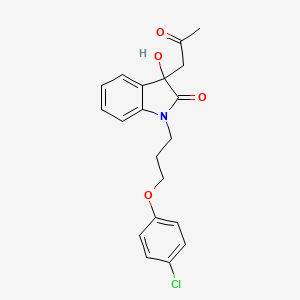
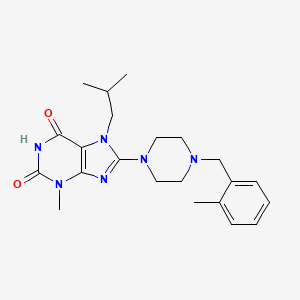
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
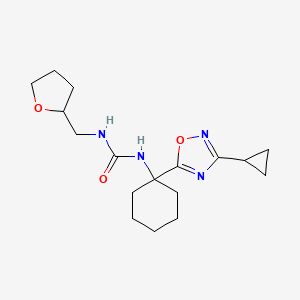
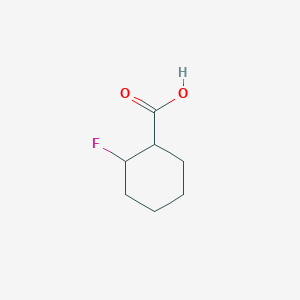
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)

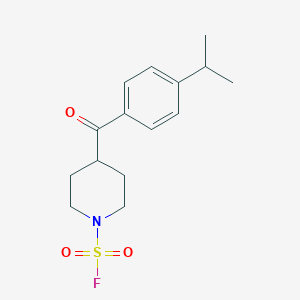
![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)
